molecular formula C14H15BrO B3524810 1-(4-bromobutoxy)naphthalene CAS No. 87723-21-5

1-(4-bromobutoxy)naphthalene

Cat. No.: B3524810
CAS No.: 87723-21-5
M. Wt: 279.17 g/mol
InChI Key: ZBAUZCCUGCBNMC-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)naphthalene is a naphthalene derivative functionalized with a bromobutoxy group (–O–(CH₂)₄–Br) at the 1-position. The bromine atom provides a reactive site for further substitution reactions, while the butoxy chain enhances solubility in non-polar media.

Properties

IUPAC Name

1-(4-bromobutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO/c15-10-3-4-11-16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUZCCUGCBNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514004
Record name 1-(4-Bromobutoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87723-21-5
Record name 1-(4-Bromobutoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-bromobutoxy)naphthalene typically involves the reaction of 1-naphthol with 1,4-dibromobutane . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromobutoxy)naphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobutoxy)naphthalene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobutoxy)naphthalene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1-(4-Phenoxybutoxy)naphthalene (Compound 16)
  • Structure: Replaces the bromine in 1-(4-bromobutoxy)naphthalene with a phenoxy (–OPh) group.
  • Synthesis: Prepared via nucleophilic substitution using 1-naphthol and 4-phenoxybutyl bromide (4-PBB) under reflux in ethanol with sodium as a base. Yield and conditions mirror those of brominated analogs .
  • Physical Properties : Melting point (76–77°C) is lower than its brominated counterpart, likely due to reduced molecular symmetry and weaker intermolecular forces from the phenyl group .
1-(Benzyloxy)naphthalene
  • Structure : Benzyloxy (–O–CH₂Ph) substituent at the 1-position.
  • Crystal Structure : The naphthalene and benzene rings are nearly perpendicular (torsion angle: 177.98°). The C1–O1 bond length (1.3678 Å) is shorter than typical ethers, suggesting conjugation with the aromatic system .
  • Applications : Widely used as a protecting group in organic synthesis due to stability under acidic/basic conditions .
1-(4-Bromobutoxy)-2-fluorobenzene and 1-(4-Bromobutoxy)-4-fluorobenzene
  • Structure : Fluorinated benzene rings with bromobutoxy chains.
  • Commercial Data : CAS RN 106558-68-3 and 2033-80-9, priced at JPY 13,600 for 5g. The fluorine substituent likely increases polarity compared to naphthalene derivatives, affecting solubility and reactivity .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound Molecular Formula Melting Point (°C) Key Structural Features Reactivity Notes
This compound C₁₄H₁₅BrO Not reported Bromine for substitution; butoxy chain Electrophilic at Br; SN2-prone
1-(4-Phenoxybutoxy)naphthalene C₂₀H₂₀O₂ 76–77 Phenoxy group; extended conjugation Less reactive than bromo analog
1-(Benzyloxy)naphthalene C₁₇H₁₄O 354 (decomposes) Planar aromatic systems; short C–O bond Stable under harsh conditions
1-(4-Bromobutoxy)-2-fluorobenzene C₁₀H₁₂BrFO Not reported Fluorine enhances polarity Potential for cross-coupling

Data compiled from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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